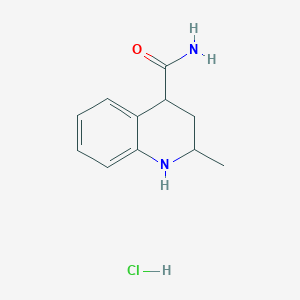

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1 \text{H} $$ NMR (400 MHz, DMSO-$$ d6 $$):

- δ 1.35 ppm (s, 3H, CH$$

- δ 2.82–3.90 ppm (m, 4H, piperidine H)

- δ 6.87–7.18 ppm (m, 4H, aromatic H)

- δ 7.90 ppm (br s, 1H, CONH$$_2$$)

- δ 22.1 ppm (CH$$

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS ($$ m/z $$): 191.1 [M–Cl]$$^+$$ (base peak).

- Fragmentation pattern: Loss of HCl (36 Da) and CONH$$_2$$ (44 Da).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) simulations for analogous tetrahydroquinolines predict:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.

- Electrostatic Potential : Positive charge localized on the protonated nitrogen, with negative charge on the carboxamide oxygen.

- Tautomeric Preferences : The carboxamide group favors the keto form over enol due to resonance stabilization.

Molecular Orbital Analysis :

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | -6.8 | π-electrons of benzene ring |

| LUMO | -2.6 | σ* antibonding of C–N (piperidine) |

These computational insights align with experimental reactivity trends, such as electrophilic substitution at the aromatic ring.

属性

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7;/h2-5,7,9,13H,6H2,1H3,(H2,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYSGNWTNSMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

The exact mechanism of action would depend on the specific molecular targets of the compound, which could vary based on the specific substitutions on the tetrahydroquinoline ring. The mode of action would involve the compound’s interaction with these targets, leading to changes in cellular processes or signaling pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and patient-specific factors .

The result of the compound’s action would be observed at the molecular and cellular levels, and could include changes in cell function, signaling pathways, or gene expression .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .

生化分析

Biochemical Properties

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the enzyme’s activity, leading to changes in the biochemical pathways they regulate. Additionally, this compound can bind to specific protein receptors, altering their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors, proteins that bind to DNA and regulate the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular processes, such as continuous modulation of gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings to maximize the compound’s benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the metabolism of many xenobiotics and endogenous compounds. These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites. Additionally, this compound can influence the activity of metabolic enzymes, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in the cellular uptake and efflux of various compounds. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be localized to the nucleus, where it can interact with transcription factors and regulate gene expression.

生物活性

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydroquinoline backbone with a carboxamide functional group. This structure is significant as it influences the compound's biological interactions and pharmacokinetic properties.

Antimalarial Activity

Research has indicated that derivatives of quinoline-4-carboxamide, including this compound, exhibit antimalarial properties. A study highlighted the effectiveness of quinoline derivatives against Plasmodium falciparum, the causative agent of malaria. The lead compound demonstrated an EC50 value of 120 nM, with optimized derivatives showing even lower nanomolar potency in vitro . The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies assessed its cytotoxicity against various human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). Notably, certain derivatives exhibited selective cytotoxic effects with IC50 values ranging from 8.3 µM to 34.34 µM . These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 8.3 | 36.21 |

| PC3 | 13.15 | 113.08 |

| MCF-7 | 31.37 | - |

| SKBR-3 | 34.34 | - |

Anti-inflammatory Effects

Another significant aspect of this compound's biological activity is its anti-inflammatory properties. Studies have shown that isoquinoline derivatives can suppress LPS-induced inflammation in microglial cells, highlighting their potential in treating neuroinflammatory conditions . The compound exhibited IC50 values in the range of 20–40 µM for inhibiting pro-inflammatory mediators like IL-6 and TNF-α.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : By targeting PfEF2 in malaria parasites.

- Induction of Apoptosis : In cancer cells through modulation of apoptotic pathways.

- Modulation of Inflammatory Mediators : Reducing the production of pro-inflammatory cytokines in immune cells.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antimalarial Efficacy : In a mouse model infected with P. berghei, compounds derived from this series showed complete cures at doses as low as 0.1–0.3 mg/kg .

- Cytotoxicity Profile : A comparative study demonstrated that while some derivatives were highly effective against cancer cell lines, they maintained low cytotoxicity towards non-tumor cells .

科学研究应用

The applications of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride are currently limited, with existing research focusing on related compounds and their potential uses. This compound is a chemical compound with the molecular formula C11H15ClN2O .

Tetrahydroquinolines and their applications

Tetrahydroquinolines are a class of compounds that have garnered interest for their diverse biological activities. Several tetrahydroquinoline derivatives are being explored for various medicinal applications [1, 7].

Some applications of related compounds include:

- Antimicrobial agents Fluoroquinolinones have demonstrated potent antibiotic activity in humans and are also used as antimicrobial and bactericidal agents in veterinary medicine .

- Treatment for HIV Compound 9 is under evaluation for potential use in HIV treatment .

- Alzheimer's disease Compound 10 is being studied as an agent to potentially slow the onset of Alzheimer's disease. Other dihydroquinolinones with various substitutions are also under consideration as treatments for Alzheimer’s disease .

- Antimalarial agent Compound 11 is undergoing testing as a potential antimalarial agent, while ELQ-300 (114 ) is another antimalarial drug based on the 4(1H)-quinolinone system .

- Cholesterol ester transfer protein (CETP) inhibitor Compound 12 has demonstrated activity as a CETP inhibitor and might be helpful in treating hypercholesterolipidemia .

- Neuroprotective agent L-689,560 (13 ) is a neuroprotective agent with the potential to minimize ischemic nerve damage following a stroke or heart attack .

- Treatment for high blood pressure and pain Some dihydroquinolinones are being considered for the treatment of high blood pressure and pain .

- Treatment for cystic fibrosis Ivacaftor (116 ) is a drug based on the 4(1H)-quinolinone system and is used to treat cystic fibrosis .

- Pesticides Certain members of the dihydroquinolinone family have been patented for their potential use as pesticides .

- TLR2 Agonist 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a TLR2 agonist and represents new leads for the development of vaccine adjuvants .

Quinoline-4-carboxamides as antimalarials

Quinoline-4-carboxamides have demonstrated antiplasmodial activity and have been studied for their potential in treating malaria .

Key findings regarding quinoline-4-carboxamides:

- A series of quinoline-4-carboxamides was identified from a phenotypic screen against the blood stage of Plasmodium falciparum, displaying moderate potency .

- Optimization of a screening hit led to molecules with low nanomolar in vitro potency, with some compounds showing excellent oral efficacy in a P. berghei malaria mouse model .

- One compound, 2 (DDD107498), a quinoline-4-carboxamide, exhibited excellent pharmacokinetic and antimalarial properties, including activity against multiple life-cycle stages of the parasite . It acts through a novel mechanism of action, inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis .

Aryl-quinoline-4-carbonyl hydrazones

Aryl-quinoline-4-carbonyl hydrazones bearing different 2-methoxyphenoxyacetamide have been designed and synthesized for their potential anti-α-glucosidase activity .

Key findings include:

相似化合物的比较

Comparison with Structural Analogs

Tetrahydroisoquinoline Derivatives with Varied Substituents

4-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- CAS : 111661-47-3

- Molecular Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol

- Key Differences: Lacks the carboxamide group at position 4; instead, it has a simpler methyl substituent. Purity: 95% .

6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- CAS : 41565-81-5

- Molecular Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol

- Purity: 96% .

2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-one Hydrochloride

- CAS: Not explicitly stated (EN300-393282)

- Molecular Formula: C₁₀H₁₂ClNO

- Molecular Weight : 197.67 g/mol

- Key Differences : Replaces the carboxamide with a ketone group at position 3. This introduces a reactive carbonyl group, increasing susceptibility to nucleophilic attack but reducing stability under basic conditions. Purity: 95% .

Functionalized Derivatives: Carboxylate vs. Carboxamide

Methyl 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Hydrochloride

- CAS : 1203682-99-8

- Molecular Formula: C₁₃H₁₈ClNO₂

- Molecular Weight : 255.74 g/mol

- Key Differences: Incorporates a carboxylate ester at position 5 and two methyl groups at position 4. Safety data include detailed first-aid measures for inhalation and skin contact .

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molecular Weight : 227.07 g/mol

- Key Differences: Substitution of carboxamide with a carboxylic acid at position 3 increases acidity (pKa ~2-3), altering ionization state and solubility in physiological pH ranges. Classified under aromatic amino acids in metabolite databases .

Diol-Substituted Analogs

(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate

- Molecular Formula: C₁₀H₁₃NO₂·HCl·H₂O

- Molecular Weight : 233.69 g/mol

- Key Differences: Contains hydroxyl groups at positions 4 and 8, introducing polarity and hydrogen-bonding capacity.

Heterocyclic Variants

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine Dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂S

- Molecular Weight : 241.18 g/mol

- Key Differences: Replaces the quinoline core with a benzothiazole ring fused to a saturated cyclohexane.

Comparative Analysis Table

Research Findings and Implications

- Synthetic Accessibility : The main compound and its analogs are synthesized via cyclization reactions (e.g., AlCl₃-mediated Friedel-Crafts acylation) . Substituents like carboxamide or carboxylate groups require additional steps, impacting yield and scalability.

- Biological Relevance: Tetrahydroquinoline/isoquinoline derivatives are explored for alkaloid-like activity. The carboxamide group in the main compound may mimic peptide bonds in natural products, enhancing receptor affinity compared to methyl or ketone analogs .

准备方法

Cyclization of Aniline Derivatives with Dihydropyran under Acidic Conditions

Procedure: Reaction of substituted aniline derivatives (bearing a methyl group at the 2-position) with dihydropyran in the presence of hydrochloric acid induces cyclization to form the tetrahydroquinoline core.

Conditions: Heating in solvents such as ethanol or acetic acid, with strong acid catalysis, typically yields the tetrahydroquinoline intermediate.

Subsequent Steps: The carboxamide group at the 4-position can be introduced via amidation of the corresponding carboxylic acid or ester precursor.

Advantages: This method is straightforward and scalable, suitable for industrial production.

Catalytic Hydrogenation of Quinoline-4-carboxamide Derivatives

Procedure: Starting from 2-methylquinoline-4-carboxamide, catalytic hydrogenation over palladium on carbon under mild conditions reduces the aromatic quinoline ring to the tetrahydroquinoline scaffold.

Selectivity: The reduction is highly diastereoselective, often yielding the cis relationship between the C2 methyl and C4 carboxamide substituents due to steric and electronic factors during hydrogen addition.

Yield: Reported yields for similar tetrahydroquinoline derivatives range from 93% to 98%, indicating high efficiency.

Reductive Amination and Formaldehyde Addition Variants

Method: Incorporation of formaldehyde during catalytic hydrogenation can lead to N-methylated tetrahydroquinoline derivatives via reductive amination sequences.

Relevance: This approach can be adapted to introduce methyl groups at nitrogen or carbon centers, potentially useful for synthesizing 2-methyl substituted compounds.

Reaction Conditions and Optimization

Mechanistic Insights

Diastereoselectivity: The hydrogenation step adds hydrogen atoms to the molecular face opposite bulky substituents (e.g., the C4 carboxamide), favoring cis stereochemistry between the C2 methyl and C4 carboxamide groups.

Ring Closure: Acid catalysis promotes electrophilic activation of intermediates, facilitating nucleophilic attack and cyclization to form the tetrahydroquinoline ring.

Reductive Amination: Formaldehyde reacts with amine intermediates to form imines, which are subsequently reduced under hydrogenation conditions to yield methylated amines.

Research Findings and Industrial Considerations

Scalability: The cyclization and hydrogenation steps are amenable to scale-up using continuous flow reactors and optimized catalytic systems, allowing cost-effective industrial production.

Purity and Yield: Optimization of solvent, temperature, and catalyst loading is critical to maximize yield and purity, with reported yields exceeding 90% for key intermediates.

Alternative Routes: Multi-step syntheses starting from readily available raw materials, including substituted anilines and quinoline derivatives, provide flexible access to diverse tetrahydroquinoline carboxamide analogs.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed cyclization | Substituted aniline + dihydropyran | HCl, ethanol/acetic acid, heat | Simple, scalable | Requires strong acid conditions |

| Catalytic hydrogenation | 2-Methylquinoline-4-carboxamide | Pd/C, H2 gas, mild conditions | High yield, diastereoselective | Requires hydrogenation setup |

| Reductive amination variant | Intermediate imines + formaldehyde | Pd/C, H2, formaldehyde | Introduces methyl groups | Additional reaction step |

常见问题

Q. What are the common synthetic routes for 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride, and what are the critical steps?

Methodology: The compound is typically synthesized via multi-step protocols. Key steps include:

- Reductive amination : Intermediate amines are reacted with carbonyl compounds using reducing agents like NaBHCN. For example, evidence highlights the reduction of aromatic rings during reductive amination, which may yield multiple products requiring chromatographic separation .

- Eschweiler-Clarke reaction : This methylation method is employed to introduce methyl groups to amines, as demonstrated in the synthesis of structurally related tetrahydroisoquinoline derivatives .

- Hydrochloride salt formation : The final product is often precipitated as a hydrochloride salt to enhance stability and crystallinity.

Q. How is the structural identity of this compound confirmed in academic research?

Methodology:

- X-ray crystallography : The SHELX software suite is widely used for structure determination and refinement. For example, absolute stereochemistry and crystal packing of similar tetrahydroisoquinoline derivatives were resolved using SHELXL .

- NMR spectroscopy : H and C NMR data are analyzed to confirm regiochemistry and substituent positions.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What purification strategies are effective for isolating this compound?

Methodology:

- Recrystallization : The hydrochloride salt form improves crystallinity, enabling purification via solvent systems like ethanol/water .

- Column chromatography : Silica gel chromatography with gradient elution (e.g., chloroform/methanol) is used to separate intermediates and final products .

Advanced Research Questions

Q. How can stereochemical conflicts in synthesized batches be resolved?

Methodology:

- Single-crystal X-ray analysis : Absolute configuration determination, as demonstrated for 4R-enantiomeric hydrochloride salts of related tetrahydroisoquinolines, resolves stereochemical ambiguities .

- Chiral HPLC : Enantiomeric excess is quantified using chiral stationary phases (e.g., amylose or cellulose derivatives).

- Circular dichroism (CD) : Comparative CD spectra of enantiomers validate stereochemical assignments .

Q. How do crystal packing interactions influence the compound’s stability and bioactivity?

Methodology:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal lattices. For instance, studies on racemic and enantiomeric hydrochloride salts revealed distinct hydrogen-bonding networks affecting solubility .

- Thermogravimetric analysis (TGA) : Assesses thermal stability by measuring weight loss under controlled heating.

Q. How can contradictory biological activity data across studies be addressed?

Methodology:

- Batch consistency checks : Verify purity (>95% by HPLC) and stereochemical homogeneity using chiral analytical methods.

- Structure-activity relationship (SAR) studies : Compare activity of enantiomers and analogs. For example, structural modifications in related compounds (e.g., halogenation) significantly altered receptor binding profiles .

- Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) predict binding modes to biological targets, reconciling discrepancies in experimental data .

Q. What strategies mitigate side reactions during synthesis (e.g., over-reduction or ring-opening)?

Methodology:

- Reaction condition optimization : Adjust temperature, solvent polarity, and catalyst loading. For example, NaBHCN concentration and reaction time were critical in minimizing over-reduction of aromatic rings .

- In situ monitoring : Techniques like TLC or inline IR spectroscopy track reaction progress.

- Post-reaction quenching : Rapid acidification or cooling prevents degradation of labile intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。